2-(Ethylamino)acetic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Precursor Molecule

The molecule contains an amino acid backbone (acetic acid with an amine group) attached to an ethyl amine group. This structure suggests it could act as a precursor molecule for the synthesis of more complex molecules containing similar functional groups. Precursor molecules are often used in organic chemistry to build more intricate structures ().

Biomolecule Analogue

The presence of an amino acid moiety also raises the possibility that 2-(Ethylamino)acetic acid hydrochloride could serve as an analogue for naturally occurring biomolecules. Researchers use analogues to mimic the structure and function of biological molecules to study their properties or develop new drugs. However, further research is needed to determine if this specific molecule has documented use in this way.

2-(Ethylamino)acetic acid hydrochloride is an organic compound with the molecular formula C₄H₉NO₂·HCl and a molecular weight of 139.58 g/mol. It is classified as a hydrochloride salt of 2-(ethylamino)acetic acid, which is an amino acid derivative. The compound features an ethylamino group attached to the second carbon of the acetic acid backbone, contributing to its unique properties and reactivity .

- Acid-Base Reactions: As a hydrochloride salt, it can dissociate in aqueous solutions to release protons.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: It can react with other amines or amino acids to form amides.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form ethylamine .

2-(Ethylamino)acetic acid hydrochloride exhibits various biological activities:

- Neurotransmitter Modulation: It has been studied for its potential role in modulating neurotransmitter activity, particularly in the central nervous system.

- Antioxidant Properties: Preliminary studies indicate that it may possess antioxidant properties, which could be beneficial in protecting cells from oxidative stress.

- Proteomics Research: This compound is utilized in proteomics for studying protein interactions and modifications due to its ability to act as a biochemical probe .

Several methods are available for synthesizing 2-(ethylamino)acetic acid hydrochloride:

- Alkylation of Glycine: One common method involves the alkylation of glycine using ethyl bromide or ethyl iodide under basic conditions.

- Reduction Reactions: Starting from 2-(ethylamino)acetic acid, reduction processes can be employed to yield the hydrochloride salt.

- Direct Synthesis: The compound can also be synthesized through direct reaction between ethylamine and chloroacetic acid followed by neutralization with hydrochloric acid .

The applications of 2-(ethylamino)acetic acid hydrochloride span various fields:

- Pharmaceuticals: It is used in drug development and as an intermediate in synthesizing pharmaceuticals.

- Biochemical Research: The compound serves as a reagent in biochemical assays and studies due to its ability to interact with proteins and enzymes.

- Nutritional Supplements: Its potential role as a dietary supplement for cognitive enhancement is being explored .

Studies on the interactions of 2-(ethylamino)acetic acid hydrochloride have revealed:

- Protein Binding: Research indicates that this compound can bind to specific proteins, influencing their activity.

- Synergistic Effects: In combination with other compounds, it may exhibit synergistic effects that enhance therapeutic outcomes in various biological systems .

Several compounds share structural similarities with 2-(ethylamino)acetic acid hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminoacetic Acid (Glycine) | C₂H₅NO₂ | Simplest amino acid; no ethyl group. |

| 2-(Methylamino)acetic Acid | C₄H₉NO₂ | Contains a methyl group instead of ethyl. |

| 3-(Ethylamino)propanoic Acid | C₅H₁₃NO₂ | Similar structure with an additional carbon. |

| Ethyl Glycine | C₄H₉NO₂ | Ethyl substitution on glycine. |

Uniqueness

The uniqueness of 2-(ethylamino)acetic acid hydrochloride lies in its specific ethyl substitution at the amino position, which influences its biological activity and chemical reactivity compared to other similar compounds. This modification enhances its potential applications in pharmaceuticals and biochemistry.

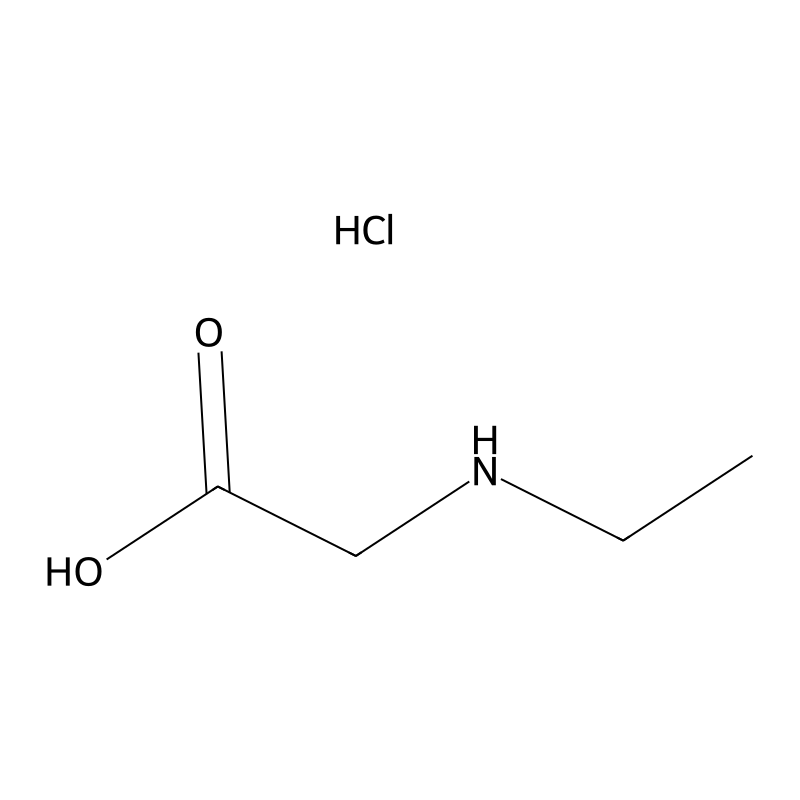

2-(Ethylamino)acetic acid hydrochloride possesses the systematic International Union of Pure and Applied Chemistry name "2-(ethylamino)acetic acid;hydrochloride" [1]. The compound is also known by several synonyms including ethylglycocoll hydrochloride, ethyl glycine hydrochloride, and N-ethylglycine hydrochloride [1]. The molecular formula is C4H10ClNO2 with a molecular weight of 139.58 grams per mole [1] [2].

The Chemical Abstracts Service registry number for this compound is 542-53-0, and it carries the European Community number 819-297-0 [1]. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation as CCNCC(=O)O.Cl, indicating the presence of an ethyl group attached to the nitrogen atom of the glycine backbone, with the hydrochloride salt form [1].

Regarding stereochemical configuration, 2-(Ethylamino)acetic acid hydrochloride does not possess any chiral centers in its molecular structure. The alpha carbon of the glycine backbone carries two hydrogen atoms along with the amino and carboxyl functional groups, resulting in no asymmetric carbon atoms. Therefore, the compound exists as a single stereoisomer without optical activity or configurational isomers [1].

2D and 3D Structural Analysis

The two-dimensional structure of 2-(Ethylamino)acetic acid hydrochloride reveals a glycine derivative where one hydrogen atom on the amino nitrogen has been replaced with an ethyl group. The molecular backbone consists of a central carbon atom (alpha carbon) connected to a carboxyl group (-COOH), an ethylamino group (-NHCH2CH3), and two hydrogen atoms [1].

The compound's International Union of Pure and Applied Chemistry International Chemical Identifier is InChI=1S/C4H9NO2.ClH/c1-2-5-3-4(6)7;/h5H,2-3H2,1H3,(H,6,7);1H, with the corresponding InChI Key being GIUTUZDGHNZVIA-UHFFFAOYSA-N [1]. These identifiers provide unique representations of the molecular connectivity and hydrogen placement.

Three-dimensional structural analysis indicates that the compound adopts conformations governed by the tetrahedral geometry around the alpha carbon and the flexibility of the ethyl substituent. The alpha carbon exhibits a tetrahedral arrangement with approximate bond angles of 109.5 degrees [3]. The nitrogen atom in the ethylamino group displays pyramidal geometry due to the presence of a lone pair of electrons, resulting in bond angles slightly less than the tetrahedral angle, approximately 107 degrees [3].

The molecular structure contains three rotatable bonds, providing conformational flexibility primarily through rotation around the C-N bond connecting the ethyl group to the amino nitrogen, and rotation around the C-C bond within the ethyl group [1]. This rotational freedom allows the molecule to adopt multiple conformational states in solution.

Physicochemical Characteristics (Molecular Weight, Solubility, pKa Values)

Molecular Weight and Basic Properties

2-(Ethylamino)acetic acid hydrochloride has a molecular weight of 139.58 grams per mole, with an exact mass of 139.0400063 daltons and identical monoisotopic mass [1]. The compound exhibits three hydrogen bond donor sites and three hydrogen bond acceptor sites, contributing to its solubility characteristics and intermolecular interactions [1].

Solubility Properties

The hydrochloride salt form significantly enhances the water solubility of the parent N-ethylglycine compound. While the free base form of N-ethylglycine shows only slight solubility in water and methanol [4] [5], the hydrochloride salt demonstrates high water solubility due to ionic interactions and enhanced hydrogen bonding capabilities. The compound is stored at temperatures between 2-8°C and appears as a white crystalline solid [2] [6].

Similar hydrochloride salts of amino acids, such as glycine ethyl ester hydrochloride, exhibit water solubility exceeding 1000 grams per liter at 20°C [6], suggesting that 2-(Ethylamino)acetic acid hydrochloride likely possesses comparable high aqueous solubility. The hygroscopic nature commonly observed in amino acid hydrochloride salts indicates that this compound may also absorb moisture from the atmosphere [6] [7].

Acid-Base Properties and pKa Values

The parent compound N-ethylglycine exhibits characteristic amino acid pKa values, with pK1 = 2.34 (corresponding to the carboxyl group) and pK2 = 10.23 (corresponding to the amino group) at 25°C with ionic strength μ = 0.1 [4] [5] [8]. These values reflect the typical behavior of amino acids where the carboxyl group acts as a relatively strong acid and the amino group acts as a weak base.

For the hydrochloride salt form, the compound exists in a protonated state where the amino nitrogen carries a positive charge, paired with the chloride anion. The effective pKa values of the hydrochloride salt would be influenced by the presence of the chloride ion and the ionic environment. The compound's pH in aqueous solution is acidic, as demonstrated by similar compounds like glycine ethyl ester hydrochloride, which shows a pH of 2.9 for a 10 gram per liter solution in water at 20°C [6].

Thermal and Physical Stability

The compound demonstrates stability when stored under appropriate conditions (2-8°C in sealed containers) [2]. Related N-ethylglycine shows a melting point range of 182-186°C and a predicted boiling point of 200.5±23.0°C with a predicted density of 1.052±0.06 grams per cubic centimeter [4] [5]. The hydrochloride salt form would be expected to have different thermal properties due to the ionic nature of the crystal structure.

The molecular structure contains no thermally labile functional groups under normal storage conditions, contributing to its stability. However, like many amino acid salts, it may be sensitive to humidity and should be stored in dry conditions to prevent hydrolysis or decomposition [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 139.58 g/mol | [1] |

| Water Solubility | High (salt form) | [2] [6] |

| Storage Temperature | 2-8°C | [2] |

| Physical Form | White crystalline solid | [2] [6] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 3 | [1] |

| Parent Compound pK1 | 2.34 | [4] [5] |

| Parent Compound pK2 | 10.23 | [4] [5] |

Chemical Synthesis Approaches

Chemical synthesis represents the most established and widely implemented approach for producing 2-(Ethylamino)acetic acid hydrochloride, offering multiple pathways with varying degrees of complexity, selectivity, and industrial applicability.

Reaction of Glyoxylic Acid with Ethylamine

The reaction between glyoxylic acid and ethylamine constitutes one of the most efficient and widely studied synthetic routes for 2-(Ethylamino)acetic acid hydrochloride production. This approach leverages the reactivity of the α-keto acid functionality in glyoxylic acid toward nucleophilic amines [1] [2].

Reaction Mechanism and Conditions

The synthesis proceeds through a two-step mechanism involving initial condensation followed by reductive amination. In the first step, glyoxylic acid forms an imine intermediate upon reaction with ethylamine. The reaction is typically conducted in isopropanol at 5°C, where a solution of glyoxylic acid (25 kg) in isopropanol (25 kg) is added over 2-3 hours to a mixture of ethylamine (25 kg) and isopropanol (100 kg) under nitrogen atmosphere [1].

The critical second step involves catalytic hydrogenation using palladium on charcoal (50% wet, 5%, 2.5 kg) under controlled hydrogen pressure of 50 mbar for 3 hours. This reductive step converts the imine intermediate to the desired N-ethylglycine product with yields typically exceeding 90% [1]. The reaction mixture undergoes filtration to remove the catalyst, followed by concentration and crystallization from isopropanol to obtain N-ethylglycine as a white crystalline solid.

Mechanistic Considerations

Recent mass spectrometric studies have revealed that glyoxylic acid exists in multiple species in aqueous and alcoholic solutions, including hydrated forms and cyclic dimers [2] [3]. Six distinct glyoxylic acid species have been identified in water-methanol mixtures, with their relative distribution depending on solvent composition [2]. This speciation significantly influences the reaction kinetics and selectivity, as certain glyoxylic acid species preferentially participate in the amination reaction.

The formation of intermediates follows a complex pathway involving adduct formation between glyoxylic acid species and the ethylamine, followed by decarboxylation and oxidation steps [2]. The slow formation of the final product has been attributed to the accumulation of intermediates, indicating that oxidative conditions favor product formation [2].

Hydrogenation Techniques and Catalyst Utilization

Modern hydrogenation approaches for 2-(Ethylamino)acetic acid hydrochloride synthesis have evolved to incorporate sophisticated catalyst systems and optimized reaction conditions that enhance both selectivity and operational efficiency.

Palladium-Catalyzed Systems

Palladium on carbon remains the gold standard for hydrogenation reactions in this synthesis. The catalyst loading typically ranges from 5-10 wt%, with optimal performance achieved at temperatures between 40-60°C and hydrogen pressures of 1-4 bar [4] [5]. The heterogeneous nature of Pd/C catalysts provides several advantages including ease of separation, catalyst recycling potential, and good functional group tolerance [5].

Advanced palladium systems have incorporated novel supports and preparation methods. Tetrahydroxydiboron-mediated palladium catalysis represents a breakthrough approach, enabling hydrogen transfer from water directly to unsaturated bonds at ambient conditions [4]. This system operates through a unique mechanism involving boron-mediated hydrogen atom transfer, achieving quantitative conversions without requiring high-pressure hydrogen gas [4].

Alternative Metal Catalysts

Recent developments have focused on earth-abundant metal catalysts as sustainable alternatives to noble metals. Iron-based nanostructured catalysts have demonstrated remarkable activity for reductive amination reactions, offering advantages including lower cost, reduced toxicity, and excellent reusability [6] [7]. These catalysts typically operate at temperatures of 80-120°C and can be recycled for more than 10 cycles without significant activity loss [6].

Nickel-based catalysts have emerged as particularly promising alternatives, with nanostructured nickel systems achieving high selectivity (88-96%) for primary amine synthesis [7]. The synthesis involves specific nickel complexes supported on γ-alumina, with the ligand-metal combination being crucial for catalyst performance [7]. These systems operate at moderate temperatures (60-100°C) and pressures (1-20 bar) while maintaining excellent reusability [7].

Catalyst Optimization Strategies

Catalyst utilization efficiency can be significantly enhanced through several optimization strategies. Support selection plays a critical role, with activated carbon, alumina, and novel porous aromatic frameworks showing distinct performance characteristics [8]. The choice of support affects catalyst dispersion, stability, and recyclability.

Reaction conditions require careful optimization to maximize yield while minimizing side reactions. Temperature control is particularly important, as higher temperatures can lead to over-reduction or catalyst deactivation, while insufficient temperatures result in incomplete conversion [5]. Hydrogen pressure optimization involves balancing reaction rate with selectivity, as excessive pressure can favor alcohol formation over amine production [4].

Biotechnological Production Strategies

Biotechnological approaches for 2-(Ethylamino)acetic acid hydrochloride production represent an emerging and environmentally sustainable alternative to traditional chemical synthesis, leveraging the metabolic capabilities of engineered microorganisms.

Engineered Microbial Systems (Corynebacterium glutamicum)

Corynebacterium glutamicum stands as the most extensively studied and industrially relevant microorganism for amino acid production, with established capabilities for million-ton-scale production of L-glutamate and L-lysine [9] [10]. The bacterium's robust metabolism, genetic tractability, and industrial safety profile make it an ideal chassis for engineered N-alkylated amino acid production.

Metabolic Engineering Strategies

The development of C. glutamicum strains for N-ethylglycine production has centered on the expression of heterologous enzymes capable of reductive ethylamination. The N-methylamino acid dehydrogenase/imine reductase (IRED) gene dpkA from Pseudomonas putida has been successfully expressed in C. glutamicum, enabling the conversion of glyoxylate to N-ethylglycine when monoethylamine is supplied [11] [12].

The wild-type DpkA enzyme exhibits catalytic efficiency toward reductive ethylamination of glyoxylate with kinetic parameters of 6.44 s⁻¹ mM⁻¹, representing approximately one order of magnitude higher activity compared to pyruvate as substrate (0.15 s⁻¹ mM⁻¹) [11]. This substrate preference makes glyoxylate the preferred precursor for biotechnological N-ethylglycine production.

Enzyme Engineering and Optimization

Site-directed mutagenesis has yielded significant improvements in catalytic performance. The DpkA F117L mutant demonstrates enhanced catalytic efficiency (7.61 s⁻¹ mM⁻¹) compared to the wild-type enzyme, resulting in improved volumetric productivity from 0.04 g L⁻¹ h⁻¹ to 0.11 g L⁻¹ h⁻¹ [11]. This enhancement translates to faster substrate consumption and product formation, with final titers reaching 6.1 ± 0.3 g L⁻¹ within 56 hours of cultivation [11].

The mutation at position F117L appears to optimize the substrate binding pocket for ethylamine accommodation, improving both binding affinity and catalytic turnover. The engineered strains maintain excellent tolerance to monoethylamine concentrations up to 0.7 M, with growth rates reduced to approximately half maximum at this concentration [11].

Strain Construction and Genetic Modifications

Successful strain construction involves multiple genetic modifications beyond enzyme expression. The engineered strains typically incorporate additional metabolic capabilities such as xylose and arabinose utilization through heterologous expression of genes including xylA from Xanthomonas campestris and araBAD from Escherichia coli [11]. These modifications enable utilization of diverse carbon sources including lignocellulosic hydrolysates.

Metabolic flux optimization involves modulation of key nodes in central metabolism. The α-ketoglutarate metabolic node represents a critical control point, where attenuation of the odhA gene (encoding α-ketoglutarate dehydrogenase) redirects carbon flux toward amino acid biosynthesis [9]. Similarly, enhancement of glutamate dehydrogenase activity through overexpression of gdh genes increases precursor availability for amino acid production [9].

Fermentative Processes and Yield Optimization

Fermentative production of N-ethylglycine requires sophisticated process design and optimization to achieve commercially viable titers and productivities while maintaining process robustness and cost-effectiveness.

Fed-Batch Process Design

Fed-batch cultivation represents the optimal operational mode for N-ethylglycine production, providing superior control over substrate availability and metabolic flux distribution [11] [13]. The process typically begins with a growth phase using minimal medium containing reduced nitrogen content (2 g L⁻¹ ammonium sulfate and 0.5 g L⁻¹ urea) and carbon sources at concentrations equivalent to 4-10 g L⁻¹ sugars [11].

The production phase is initiated upon reaching an optical density of approximately 5, at which point monoethylamine is added to a final concentration of 200 mM [11]. The feeding strategy involves exponential feeding of carbon sources and acetate to maintain substrate availability while preventing overflow metabolism and substrate inhibition [11].

Process Control and Monitoring

Critical process parameters require continuous monitoring and control to optimize productivity. pH control within the range of 6.8-7.2 is essential for maintaining enzyme activity and preventing acid stress [13]. Temperature is typically maintained at 30-32°C to optimize growth rate while minimizing maintenance energy requirements [9].

Dissolved oxygen control represents a particularly important parameter, with optimal levels maintained at 20-40% saturation to support aerobic metabolism without creating oxidative stress [13] [14]. The relative dissolved oxygen saturation serves as a control parameter for automated feeding systems, with feeding triggered when dissolved oxygen levels exceed 60% to prevent substrate limitation [11].

Yield Optimization Strategies

Yield optimization involves multiple approaches targeting different aspects of cellular metabolism and process operation. Carbon flux redistribution through metabolic engineering modifications can increase the theoretical yield by directing more carbon toward product formation. The deletion or attenuation of competing pathways, such as acetate formation through pta gene deletion, increases acetyl-CoA availability for amino acid biosynthesis [9].

Process intensification techniques can significantly enhance productivity. Repeated batch or fed-batch operations, where 60-90% of the finished broth is harvested while retaining active biomass, can double productivity compared to conventional batch operations [13]. This approach reduces downtime associated with reactor preparation and inoculation while maintaining high cell density.

Substrate Diversification and Cost Reduction

The utilization of alternative, low-cost substrates represents a critical factor for commercial viability. Lignocellulosic hydrolysates, particularly rice straw hydrolysate, have been successfully demonstrated for N-ethylglycine production [11]. The hydrolysis of rice straw with 4% sulfuric acid yields 14.7 g L⁻¹ xylose, 7.2 g L⁻¹ glucose, 4.3 g L⁻¹ arabinose, and 4.3 g L⁻¹ acetate [11].

Fed-batch processes using lignocellulosic hydrolysates achieve final N-ethylglycine concentrations of 1.6 g L⁻¹, demonstrating the feasibility of sustainable feedstock utilization [11]. The process involves careful management of mixed substrate utilization, with glucose consumed preferentially during the initial growth phase, followed by sequential consumption of xylose and arabinose during the production phase [11].

Alternative Synthetic Routes and Precursor Selection

Beyond the primary synthetic approaches, several alternative routes and precursor selection strategies offer complementary pathways for 2-(Ethylamino)acetic acid hydrochloride production, each with distinct advantages for specific applications or operational constraints.

Electrochemical Synthesis Approaches

Electrochemical decarboxylative amination represents an innovative approach that eliminates the need for external hydrogen sources or high-pressure conditions [15]. This method involves the electrochemical generation of reactive intermediates from glyoxylic acid followed by coupling with ethylamine. The process operates under ambient conditions using cesium carbonate as a base, with glyoxylic acid first transformed into carboxylate ion before condensation with the amine [15].

The electrochemical approach offers several advantages including mild reaction conditions, elimination of expensive noble metal catalysts, and broad functional group tolerance [15]. Yields typically range from 70-85%, with the primary limitation being the requirement for specialized electrochemical equipment and careful control of electrode potentials [15].

Direct Alkylation Strategies

Direct alkylation approaches involve the reaction of glycine or glycine derivatives with ethylating agents under basic conditions. One particularly effective route utilizes the reaction of glycine with triethyl orthoformate in the presence of zinc chloride catalyst [16]. This method achieves transformation efficiencies exceeding 92% with simple reaction conditions involving heating to 75°C for 3 hours [16].

The reaction proceeds through esterification of glycine followed by N-alkylation, with the final product obtained after hydrolysis and hydrochloride salt formation [16]. The process offers advantages including readily available starting materials, simple reaction conditions, and straightforward product isolation [16].

Precursor Selection and Optimization

The choice of precursors significantly impacts both the efficiency and economics of synthesis. Glyoxylic acid remains the most effective carbonyl precursor due to its high reactivity and favorable thermodynamics for reductive amination [1] [2]. However, alternative α-keto acids can be employed for specific applications or when glyoxylic acid availability is limited.

Ethylamine precursor selection involves balancing cost, availability, and handling considerations. Monoethylamine is typically supplied as aqueous solutions or anhydrous gas, with concentrations optimized to minimize storage and handling costs while maintaining reaction efficiency [11]. Alternative ethylamine sources, including ethylamine hydrochloride or ethylamine-releasing compounds, can be employed under specific process constraints.

Solvent System Optimization

Solvent selection plays a crucial role in reaction efficiency, product isolation, and environmental impact. Isopropanol has emerged as the preferred solvent for reductive amination reactions due to its ability to dissolve both polar and moderately nonpolar compounds while maintaining chemical stability under reaction conditions [1]. Water-alcohol mixtures provide alternative solvent systems that can enhance substrate solubility while facilitating product crystallization [2].

Green solvent alternatives are increasingly important for sustainable process development. Supercritical carbon dioxide, ionic liquids, and bio-based solvents offer potential replacements for conventional organic solvents, though their application requires careful optimization of reaction conditions and catalyst compatibility [14].

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant